Behenyl linolenate
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Overview
Description
. It is a long-chain fatty acid ester that is commonly found in various natural sources and is used in a variety of industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Behenyl linolenate can be synthesized through the esterification of behenyl alcohol with linolenic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, this compound is produced through similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced purification techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Behenyl linolenate undergoes various chemical reactions, including:
Oxidation: The double bonds in the linolenic acid moiety can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Behenyl alcohol and linolenic alcohol.
Substitution: Amides, thioesters.
Scientific Research Applications
Behenyl linolenate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential anti-inflammatory and antioxidant properties.
Industry: Used in cosmetics and personal care products for its emollient and moisturizing properties.
Mechanism of Action
The mechanism of action of behenyl linolenate involves its interaction with cell membranes and lipid bilayers. The compound can integrate into the lipid bilayer, affecting its fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Similar Compounds
- Behenyl oleate
- Behenyl linoleate
- Cetyl linolenate
Comparison
Behenyl linolenate is unique due to its specific combination of behenyl alcohol and linolenic acid, which imparts distinct physicochemical properties. Compared to behenyl oleate and behenyl linoleate, this compound has a higher degree of unsaturation, leading to different reactivity and biological effects .
Properties
CAS No. |
1613724-10-9 |
---|---|
Molecular Formula |
C40H74O2 |
Molecular Weight |
587.0 g/mol |
IUPAC Name |
docosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C40H74O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2/h6,8,12,14,18,24H,3-5,7,9-11,13,15-17,19-23,25-39H2,1-2H3/b8-6-,14-12-,24-18- |
InChI Key |
FTWQNDJWUSTNNM-YABKDYGWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCC=CCC |
Origin of Product |
United States |
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